![molecular formula C18H28 B14634562 Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene- CAS No. 55993-21-0](/img/structure/B14634562.png)
Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene- is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its stability and interesting chemical properties. The structure consists of two fused cyclohexane rings, creating a rigid and compact framework that is useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]nonane derivatives typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For example, the reaction of cyclohexadiene with maleic anhydride under heat can yield bicyclo[3.3.1]nonane derivatives .
Industrial Production Methods
Industrial production of bicyclo[3.3.1]nonane derivatives often involves similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. For instance, the use of palladium catalysts in hydrogenation reactions can be employed to produce specific bicyclo[3.3.1]nonane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.3.1]nonane derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bicyclo[3.3.1]nonane can yield bicyclo[3.3.1]nonanone, while reduction can produce bicyclo[3.3.1]nonanol .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.1]nonane derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry.
Biology: Some derivatives exhibit biological activity and are studied for their potential use in pharmaceuticals.
Medicine: Research is ongoing into the use of bicyclo[3.3.1]nonane derivatives as potential drug candidates for various diseases.
Industry: These compounds are used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of bicyclo[331]nonane derivatives varies depending on their specific structure and applicationFor example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists at receptor sites .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.3.1]nonane derivatives can be compared to other bicyclic compounds such as bicyclo[2.2.1]heptane (norbornane) and bicyclo[4.4.0]decane. While all these compounds share a bicyclic structure, bicyclo[3.3.1]nonane is unique due to its larger ring size and the specific arrangement of its carbon atoms. This unique structure imparts different chemical and physical properties, making it suitable for specific applications .
List of Similar Compounds
- Bicyclo[2.2.1]heptane (norbornane)
- Bicyclo[4.4.0]decane
- Bicyclo[3.2.1]octane
- Bicyclo[3.1.1]heptane
Eigenschaften
CAS-Nummer |
55993-21-0 |
|---|---|
Molekularformel |
C18H28 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
9-(9-bicyclo[3.3.1]nonanylidene)bicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H28/c1-5-13-7-2-8-14(6-1)17(13)18-15-9-3-10-16(18)12-4-11-15/h13-16H,1-12H2 |
InChI-Schlüssel |
LDISUKMOTSZSPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)C2=C3C4CCCC3CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


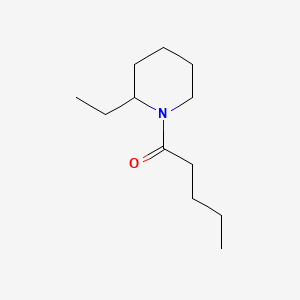
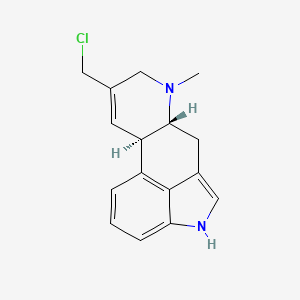
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
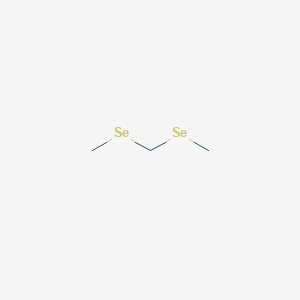
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
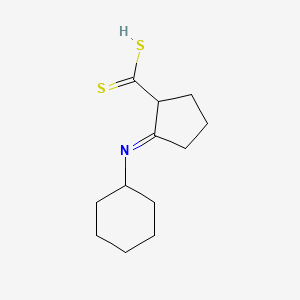
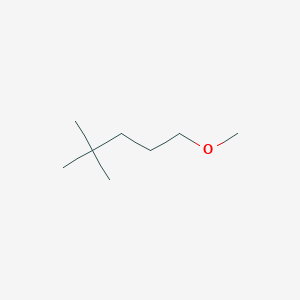
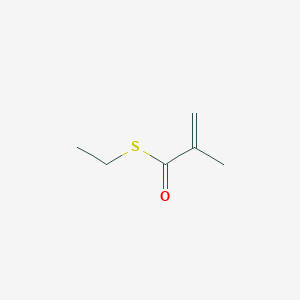
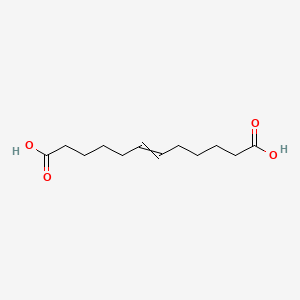
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)



